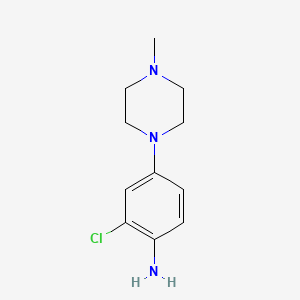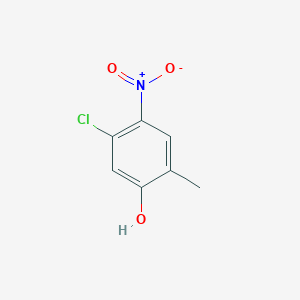
5-Chloro-2-methyl-4-nitrophenol
描述
5-Chloro-2-methyl-4-nitrophenol: is an organic compound belonging to the class of nitrophenols It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of 2-methylphenol: One common method involves the nitration of 2-methylphenol (o-cresol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound.
Chlorination: The resulting 2-methyl-4-nitrophenol can then be chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to yield 5-chloro-2-methyl-4-nitrophenol.
Industrial Production Methods:
- Industrial production often involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions:
Oxidation: 5-Chloro-2-methyl-4-nitrophenol can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines, such as 5-chloro-2-methyl-4-aminophenol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as Lewis acids (aluminum chloride) are often employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenols and related derivatives.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
Chemistry:
Intermediate in Synthesis: 5-Chloro-2-methyl-4-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biodegradation Studies: The compound is studied for its biodegradation pathways and the microbial enzymes involved in its breakdown.
Medicine:
Potential Therapeutic Agents: Research is ongoing to explore its potential as a precursor for developing therapeutic agents with antimicrobial or anti-inflammatory properties.
Industry:
Dye and Pigment Production: It is used in the production of dyes and pigments due to its chromophoric properties.
Pesticides: The compound is also explored as a potential precursor for pesticide formulations.
作用机制
Molecular Targets and Pathways:
- The exact mechanism of action of 5-chloro-2-methyl-4-nitrophenol depends on its application. In biodegradation, microbial enzymes such as nitroreductases and monooxygenases play a crucial role in breaking down the compound.
- In potential therapeutic applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function and leading to antimicrobial effects.
相似化合物的比较
2-Chloro-4-nitrophenol: Similar in structure but lacks the methyl group.
4-Chloro-2-nitrophenol: Similar but with different positioning of the chlorine and nitro groups.
2-Methyl-4-nitrophenol: Lacks the chlorine atom.
Uniqueness:
- The presence of both a chlorine atom and a methyl group in 5-chloro-2-methyl-4-nitrophenol provides unique chemical reactivity and potential applications compared to its analogs. This combination of substituents can influence its solubility, stability, and interaction with biological systems, making it a compound of significant interest in various research and industrial applications.
属性
IUPAC Name |
5-chloro-2-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGYCQDUOULKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


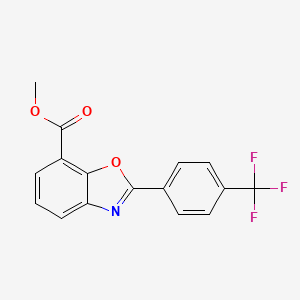
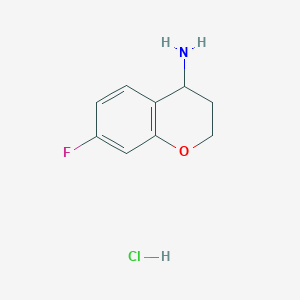
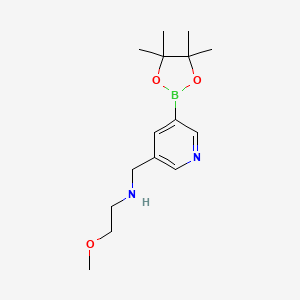
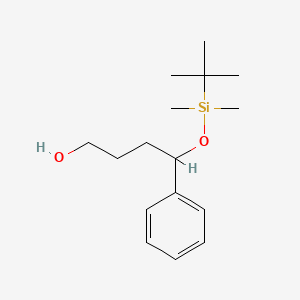
![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)
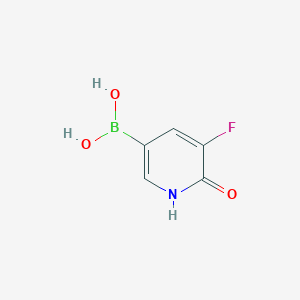
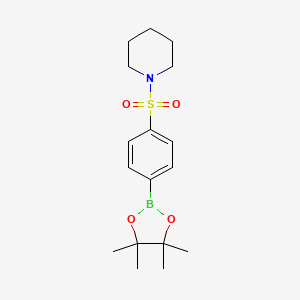
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)
![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)
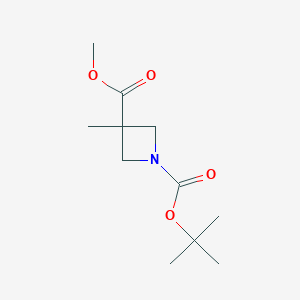
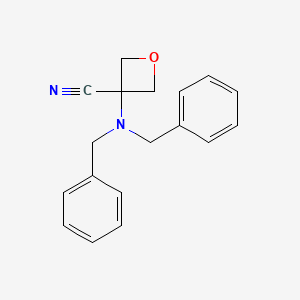
![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)
